シクロヘキサン-1,4-ジメタノールモノビニルエーテル

説明

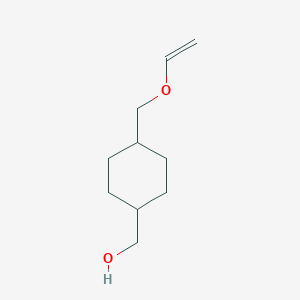

Cyclohexanemethanol, 4-((ethenyloxy)methyl)-, also known as Cyclohexanemethanol, 4-((ethenyloxy)methyl)-, is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclohexanemethanol, 4-((ethenyloxy)methyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexanemethanol, 4-((ethenyloxy)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanemethanol, 4-((ethenyloxy)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

酢酸エステルの合成

シクロヘキサン-1,4-ジメタノールモノビニルエーテルは、酢酸エステルの合成における試薬として使用されます。 このプロセスには、ホスフィン配位子とアミンを有するパラジウム触媒の存在下、水性H2O2溶液を用いたビニルエーテルの触媒酸化が含まれます .

Si含有モノマーの製造

この化合物は、さまざまな産業用途を持つケイ素系ポリマーや樹脂の製造に不可欠な、ケイ素含有モノマーの合成にも使用されています .

シクロヘキサンカルバルデヒドの合成

別の用途は、医薬品や香料の製造のための有機合成において貴重な中間体である、4-置換シクロヘキサンカルバルデヒドの合成にあります .

接着剤とシーラント

シクロヘキサン-1,4-ジメタノールモノビニルエーテルは、UV硬化型および過酸化物硬化型の接着剤およびシーラントの反応性希釈剤として機能します。 これは、接着剤の粘度を調整し、接着剤の性能を向上させるのに役立ちます .

コーティング

コーティング業界では、不飽和ポリエステル、UVコーティング、および離型コーティングの反応性希釈剤として機能します。 これは、所望の機械的および化学的特性を持つコーティングの配合に貢献します .

インク

この化合物は、インク業界でも使用されており、UV硬化型インクの反応性希釈剤として機能し、乾燥速度と接着性を向上させています .

作用機序

Mode of Action

It is known to be used as a reagent in the synthesis of acetic acid esters by catalytic oxidation of vinyl ethers with aqueous H2O2 solutions in the presence of palladium catalysts having phosphine ligands and amines . .

Biochemical Pathways

It is used in the synthesis of Si-containing monomers and 4-substituted cyclohexanecarbaldehydes , which suggests it may play a role in these biochemical pathways

生化学分析

Biochemical Properties

Its role in the synthesis of acetic acid esters suggests that it may interact with enzymes such as palladium catalysts and biomolecules such as phosphine ligands and amines .

Molecular Mechanism

It is known to participate in the catalytic oxidation of vinyl ethers, suggesting that it may interact with biomolecules and enzymes in this process .

生物活性

Cyclohexanemethanol, 4-((ethenyloxy)methyl)-, also known by its CAS number 114651-37-5, is a chemical compound characterized by a cyclohexane ring with a hydroxymethyl group and an ethenyloxy group. Its unique structural features contribute to its diverse biological activities and applications in various fields, including medicinal chemistry and polymer synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of Cyclohexanemethanol, 4-((ethenyloxy)methyl)- is C₁₀H₁₈O₂. The compound features:

- A cyclohexane ring that provides a stable framework.

- A hydroxymethyl group (-CH₂OH) which enhances solubility and reactivity.

- An ethenyloxy group (-O-CH=CH₂) that allows for polymerization reactions.

The structure can be represented as follows:

Developmental Toxicity

Recent studies have indicated that Cyclohexanemethanol, 4-((ethenyloxy)methyl)- exhibits developmental toxicity. In zebrafish models, exposure to this compound at certain concentrations has been shown to disrupt embryonic development. This suggests that the compound may interfere with critical biological processes during early development stages.

Cellular Interactions

Research has explored the biochemical interactions of Cyclohexanemethanol, 4-((ethenyloxy)methyl)- within cellular systems. Preliminary findings indicate potential effects on cellular mechanisms, although specific pathways remain under investigation. The compound's ability to interact with various biomolecules may contribute to its observed biological effects .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of Cyclohexanemethanol, 4-((ethenyloxy)methyl)-. For instance, short-term repeated dose toxicity tests have been performed to assess the compound's effects on laboratory animals. These studies typically involve administering varying doses to observe any adverse effects over a specified period .

| Study Type | Test Subject | Dose Levels (mg/mL) | Observed Effects |

|---|---|---|---|

| Repeated Dose Toxicity | Rat | 0, 10, 30, 100 | Developmental abnormalities at higher doses |

| Acute Toxicity | Mouse | High doses | Convulsive seizures observed |

Environmental Impact Studies

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- has also been evaluated for its environmental impact. Studies suggest that materials derived from this compound may effectively remove pollutants from air and water when incorporated into adsorbent materials. This highlights its potential utility in environmental remediation efforts.

Comparative Analysis with Related Compounds

To better understand the unique properties of Cyclohexanemethanol, 4-((ethenyloxy)methyl)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclohexanol | Cyclohexane with a hydroxyl group | Lacks ethenyloxy functionality |

| Ethylcyclohexanemethanol | Ethyl group on cyclohexane | Different alkyl substituent |

| 1-Vinylcyclohexanol | Vinyl group directly on cyclohexanol | No hydroxymethyl substitution |

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- stands out due to its combination of both hydroxymethyl and ethenyloxy groups, offering distinct reactivity and biological properties compared to these similar compounds.

特性

IUPAC Name |

[4-(ethenoxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h2,9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRGAWUQFOBNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029575 | |

| Record name | {4-[(Ethenyloxy)methyl]cyclohexyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114651-37-5 | |

| Record name | 4-[(Ethenyloxy)methyl]cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114651-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, 4-((ethenyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114651375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-[(ethenyloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | {4-[(Ethenyloxy)methyl]cyclohexyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。